molecular formula C19H28N2O5 B13896829 Tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)phenyl]piperazine-1-carboxylate

Tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)phenyl]piperazine-1-carboxylate

Cat. No.: B13896829
M. Wt: 364.4 g/mol
InChI Key: JWXUUISBDVDXHJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)phenyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, an ethoxy group, and a piperazine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)phenyl]piperazine-1-carboxylate typically involves the following steps :

    Starting Materials:

    Reaction with Ethyl Chloroformate: The piperazine derivative is reacted with ethyl chloroformate to introduce the ethoxy group.

    Esterification: The resulting intermediate undergoes esterification to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)phenyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)phenyl]piperazine-1-carboxylate has a wide range of applications in scientific research :

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)phenyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and tert-butyl groups enhances its solubility and stability, making it a valuable intermediate in various synthetic processes .

Properties

Molecular Formula

C19H28N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H28N2O5/c1-5-24-17(22)14-25-16-9-7-6-8-15(16)20-10-12-21(13-11-20)18(23)26-19(2,3)4/h6-9H,5,10-14H2,1-4H3

InChI Key

JWXUUISBDVDXHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1N2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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